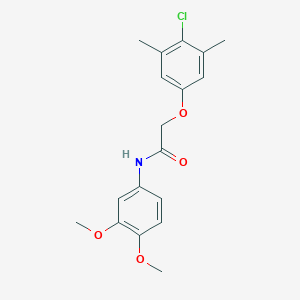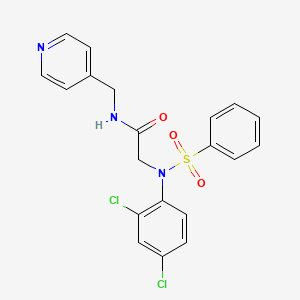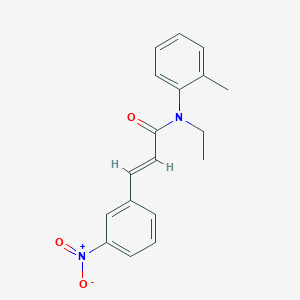![molecular formula C18H20N2O B5731159 5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole, also known as DMPEB, is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biotechnology, and material science.
Wirkmechanismus
The mechanism of action of 5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity towards normal cells, making it a promising compound for cancer therapy. In addition, this compound has been reported to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases, including neurodegenerative disorders and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole is its ease of synthesis and high degree of purity. This makes it an attractive compound for various applications, including medicinal chemistry and material science. However, this compound has some limitations, including its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole. One potential area of research is the development of novel this compound derivatives with improved anticancer activity and solubility. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new cancer therapies. Additionally, the potential applications of this compound in material science, such as the development of new polymers and coatings, warrant further investigation.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biotechnology, and material science. The ease of synthesis, low toxicity towards normal cells, and anticancer activity make this compound an attractive compound for cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in different fields.
Synthesemethoden
The synthesis of 5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole involves the reaction of 2-(3-methylphenoxy)ethylamine with 1,2-dimethylbenzimidazole in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields this compound as a white crystalline powder with a high degree of purity. The synthesis of this compound is relatively simple, cost-effective, and scalable, making it an attractive compound for various applications.
Wissenschaftliche Forschungsanwendungen
5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been investigated for its potential use as an antifungal and antibacterial agent.
Eigenschaften
IUPAC Name |
5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-5-4-6-16(9-13)21-8-7-20-12-19-17-10-14(2)15(3)11-18(17)20/h4-6,9-12H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYWKFQYPSIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)

![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)

![2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide](/img/structure/B5731132.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5731157.png)
![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)